2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrrolidine and pyridine rings in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of N-substituted piperidines with specific reagents to form pyrrolidine-2-carbaldehyde, which is then further functionalized . The reaction conditions often include the use of oxidants and specific additives to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and have similar biological activities.
Pyrrolidine-2-ones: These compounds contain the pyrrolidine ring and are used in similar applications.
3-bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and have comparable chemical reactivity.
Uniqueness
2-(2-(Propylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the combination of the pyrrolidine and pyridine rings in its structure. This dual-ring system provides a versatile scaffold for chemical modifications and enhances its potential for diverse applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C13H19N3O |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-[2-(propylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C13H19N3O/c1-2-7-14-13-11(5-3-8-15-13)12-6-4-9-16(12)10-17/h3,5,8,10,12H,2,4,6-7,9H2,1H3,(H,14,15) |
InChI Key |
IANANTPORNXCDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=CC=N1)C2CCCN2C=O |
Origin of Product |
United States |
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